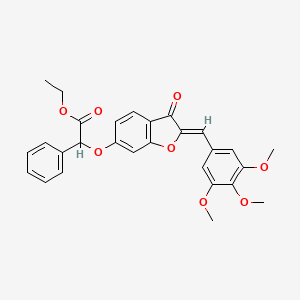

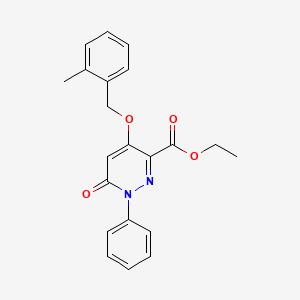

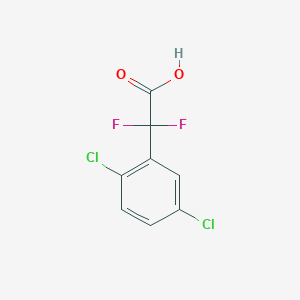

![molecular formula C15H21N3O3 B2658466 1-[2-(3-甲氧基苯胺基)-2-氧代乙基]哌啶-4-甲酰胺 CAS No. 902349-35-3](/img/structure/B2658466.png)

1-[2-(3-甲氧基苯胺基)-2-氧代乙基]哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied. Efficient synthesis of amides directly from esters and amines can be achieved under mild, neutral conditions with liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . A series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .Physical And Chemical Properties Analysis

The molecular weight of 1-[2-(3-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide is 291.351.科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-[2-(3-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide:

Cancer Treatment

1-[2-(3-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide, also known as AOH1996, is an experimental anticancer medication. It acts as a small molecule inhibitor of proliferating cell nuclear antigen (PCNA), which is crucial for DNA repair in cancer cells. By targeting a specific isoform of PCNA found in cancer cells, AOH1996 can induce cell cycle arrest and apoptotic cell death in various cancer cell lines without affecting normal cells .

Chemotherapy Enhancement

AOH1996 has shown potential in enhancing the efficacy of existing chemotherapy drugs. It can be used in combination with other chemotherapy agents to improve their effectiveness. This combination therapy approach aims to target cancer cells more precisely and reduce the likelihood of drug resistance .

DNA Repair Mechanism Studies

The compound’s ability to inhibit PCNA makes it a valuable tool for studying DNA repair mechanisms. Researchers can use AOH1996 to investigate how cancer cells repair damaged DNA and how inhibiting this process can lead to cell death. This knowledge can contribute to the development of new cancer therapies .

Cell Cycle Regulation Research

AOH1996’s impact on cell cycle regulation is another area of interest. By inducing cell cycle arrest, the compound provides insights into the mechanisms controlling cell division and proliferation. This information is crucial for understanding cancer progression and developing strategies to halt tumor growth .

Targeted Cancer Therapy Development

The selective targeting of cancer cells by AOH1996 highlights its potential in developing targeted cancer therapies. By focusing on specific molecular targets within cancer cells, researchers aim to create treatments that minimize damage to healthy tissues and reduce side effects .

Preclinical Animal Studies

Preclinical studies involving AOH1996 have shown promising results in animal models. These studies help evaluate the compound’s safety, efficacy, and potential side effects before advancing to human clinical trials. Successful preclinical results are essential for the continued development of AOH1996 as a cancer treatment .

Combination Therapy with Immunotherapy

Research is also exploring the potential of combining AOH1996 with immunotherapy. This approach aims to enhance the immune system’s ability to recognize and destroy cancer cells. By combining different treatment modalities, researchers hope to achieve more effective and durable responses in cancer patients .

安全和危害

属性

IUPAC Name |

1-[2-(3-methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-21-13-4-2-3-12(9-13)17-14(19)10-18-7-5-11(6-8-18)15(16)20/h2-4,9,11H,5-8,10H2,1H3,(H2,16,20)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQGZDRZAJRMIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

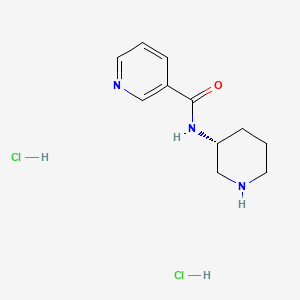

![N-[5-[(3,4-difluorobenzoyl)amino]naphthalen-1-yl]-3,4-difluorobenzamide](/img/structure/B2658385.png)

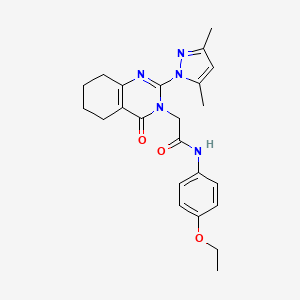

![4-(4-Ethylphenoxy)-6-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2658394.png)

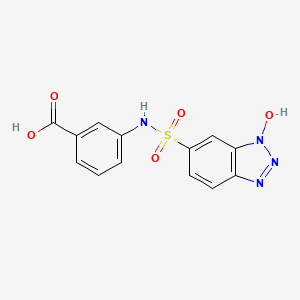

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2658395.png)

![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine](/img/structure/B2658396.png)

![Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2658405.png)